Cas no 886495-38-1 ([4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine)

[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine is a heterocyclic hydrazine derivative featuring a chloro-nitrophenyl substituent, offering versatile reactivity for synthetic applications. Its thiazole core and hydrazine functional group make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules such as antimicrobial or antitumor agents. The electron-withdrawing nitro and chloro groups enhance its electrophilic character, facilitating nucleophilic substitution or reduction reactions. This compound exhibits stability under standard conditions, ensuring reliable handling in organic synthesis. Its structural motifs are conducive to further derivatization, enabling the construction of complex heterocyclic scaffolds for pharmaceutical or agrochemical research.
[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine structure
886495-38-1 structure
Product Name:[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine
CAS No:886495-38-1
MF:C9H7ClN4O2S
MW:270.69547867775
CID:5226537
Update Time:2026-03-07

[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine Chemical and Physical Properties

Names and Identifiers

    • [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine
    • Inchi: 1S/C9H7ClN4O2S/c10-6-2-1-5(3-8(6)14(15)16)7-4-17-9(12-7)13-11/h1-4H,11H2,(H,12,13)
    • InChI Key: RDROKVVBMPXTTC-UHFFFAOYSA-N
    • SMILES: N(C1=NC(C2=CC=C(Cl)C([N+]([O-])=O)=C2)=CS1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

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[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine Related Literature

Additional information on [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine

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[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine: A Comprehensive Overview

The compound with CAS No. 886495-38-1, known as [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and materials science. The name itself highlights its key structural features: the presence of a thiazole ring, a hydrazine group, and substituents such as chlorine and nitro groups on the aromatic ring.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common motif in various bioactive compounds. The substitution pattern of the aromatic ring in this compound—specifically the 4-chloro-3-nitrophenyl group—plays a crucial role in determining its chemical reactivity and biological activity. Recent studies have shown that such substitution patterns can significantly influence the molecule's ability to interact with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

One of the most recent advancements involving this compound is its application in the development of novel anti-cancer agents. Researchers have found that [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine exhibits selective cytotoxicity against various cancer cell lines. This activity is attributed to its ability to induce oxidative stress and inhibit key enzymes involved in cell proliferation. Moreover, the compound has shown potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in preclinical models.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The thiazole moiety is known to exhibit interesting electronic properties, making it a candidate for use in organic electronics. Recent studies have demonstrated that derivatives of this compound can be incorporated into organic semiconductors, potentially improving their charge transport properties. This dual functionality—simultaneously relevant to medicine and materials science—underscores the versatility of [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine.

From a synthetic standpoint, the preparation of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The introduction of the hydrazine group is often achieved through reductive amination or other similar techniques. Recent advancements in catalytic methods have made these syntheses more efficient and scalable, facilitating further research into the compound's properties.

Another area of interest lies in understanding the environmental impact and safety profile of [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine. As with any new chemical entity, assessing its toxicity and biodegradability is crucial for ensuring safe handling and application. Preliminary studies suggest that while the compound exhibits potent biological activity, it also demonstrates moderate toxicity towards non-target organisms. Further research is needed to fully characterize its environmental fate and potential risks.

Looking ahead, the future of [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine appears promising. Its unique combination of structural features and functional groups makes it an attractive scaffold for further modification and optimization. By leveraging cutting-edge techniques such as machine learning-driven drug design and high-throughput screening, researchers can unlock new therapeutic applications for this compound.

In conclusion, [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine (CAS No. 886495-38-1) stands out as a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. Its continued exploration will undoubtedly contribute to advancements in both medicine and materials science.

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